LL-37 Trifluoroacetate
Description
Contextualization of LL-37 as a Cathelicidin-Derived Human Antimicrobial Peptide
LL-37 is a 37-amino-acid cationic peptide and is the sole member of the cathelicidin family of antimicrobial peptides found in humans. nih.gov It is derived from the cleavage of a larger precursor protein called human cationic antimicrobial protein 18 (hCAP18). peptide.com This precursor is synthesized by various cells, including neutrophils, monocytes, macrophages, and epithelial cells. nih.gov The mature LL-37 peptide is characterized by its amphipathic α-helical structure, which is crucial for its biological functions. nih.gov Its sequence begins with two leucine residues, hence the name LL-37. medchemexpress.com
Role of LL-37 in Innate Host Defense Mechanisms
LL-37 is a critical component of the innate immune system, serving as a first line of defense against a broad spectrum of pathogens, including bacteria, viruses, and fungi. wpmucdn.com Its primary mechanism of antimicrobial action involves the disruption of microbial cell membranes, a process facilitated by its positive charge which allows it to interact with the negatively charged components of these membranes. researchgate.net Beyond this direct antimicrobial activity, LL-37 plays a vital role in modulating the host's immune response. It can act as a chemoattractant for various immune cells, such as neutrophils, monocytes, and T-cells, drawing them to sites of infection and inflammation. nih.gov Furthermore, LL-37 can influence the production of cytokines and chemokines, thereby orchestrating a complex network of immune signaling. nih.gov
Overview of Multifunctional Bioactivities of LL-37 Trifluoroacetate (B77799) in Research
In a research setting, LL-37 trifluoroacetate is widely used to investigate the peptide's numerous biological activities. These activities are not limited to its antimicrobial and immunomodulatory roles but also extend to processes like wound healing and angiogenesis. medchemexpress.com Research has also delved into the dual role of LL-37 in cancer, where it can exhibit both tumor-promoting and tumor-suppressing effects depending on the cancer type. omizzur.commedchemexpress.com The trifluoroacetate form of the peptide is a common subject of these studies due to its prevalence in commercially synthesized preparations.
The diverse research applications of LL-37's bioactivities are summarized in the table below:
| Bioactivity | Research Focus | Key Findings |
| Immunomodulation | Investigating the regulation of inflammatory responses and immune cell recruitment. | LL-37 can modulate cytokine and chemokine expression and act as a chemoattractant for neutrophils, monocytes, and T-cells. nih.govnih.gov |
| Anti-Biofilm Activity | Studying the prevention and disruption of bacterial biofilms. | LL-37 can inhibit the formation of biofilms by various pathogens, including Pseudomonas aeruginosa and Staphylococcus aureus, at concentrations below those required to kill the bacteria. peptide.com |
| Wound Healing | Examining the promotion of tissue repair and regeneration. | LL-37 has been shown to enhance re-epithelialization and vascularization in wound healing models. acs.org |
| Cancer Research | Exploring the paradoxical roles of LL-37 in tumor progression and suppression. | LL-37 can promote proliferation in some cancers (e.g., breast, ovarian) while suppressing it in others (e.g., gastric). omizzur.commedchemexpress.com |
Significance of Trifluoroacetate Counterion in LL-37 Synthesis and Characterization for Research Applications
The trifluoroacetate (TFA) counterion is a common feature of commercially available synthetic peptides, including LL-37. Its presence is a result of the use of trifluoroacetic acid in the final cleavage step of solid-phase peptide synthesis and during purification by high-performance liquid chromatography (HPLC). lifetein.com While TFA is effective for these processes, its presence in the final product can have implications for research applications.
For instance, residual TFA can be toxic to cells in culture and may interfere with biological assays. lifetein.com It can also affect the peptide's secondary structure and solubility. wpmucdn.com In terms of characterization, the trifluoroacetate ion can interfere with certain analytical techniques. For example, in infrared spectroscopy, the TFA signal can overlap with the amide I band of the peptide, complicating structural analysis. wpmucdn.com Therefore, for certain sensitive applications, researchers may need to perform a salt exchange to replace the trifluoroacetate with a more biologically compatible counterion, such as acetate or hydrochloride. peptide.comlifetein.com This process adds an extra step to the experimental workflow but ensures that the observed biological effects are solely attributable to the peptide itself.
Structure
2D Structure
Properties
IUPAC Name |
(4S)-5-[[(2S)-6-amino-1-[[(2S,3S)-1-[[2-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-5-carbamimidamido-1-[[(2S,3R)-1-[[(2S)-4-carboxy-1-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C205H340N60O53.C2HF3O2/c1-20-114(16)162(261-179(296)128(66-40-46-86-211)235-176(293)135(74-78-155(273)274)243-170(287)125(63-37-43-83-208)241-192(309)148(106-266)257-174(291)126(64-38-44-84-209)234-171(288)129(67-47-87-225-201(215)216)240-185(302)142(98-119-55-29-24-30-56-119)252-187(304)144(100-121-59-33-26-34-60-121)253-189(306)146(102-158(279)280)233-154(272)104-230-167(284)138(94-109(6)7)248-166(283)122(212)93-108(4)5)194(311)231-105-153(271)232-123(61-35-41-81-206)168(285)242-136(75-79-156(275)276)177(294)251-141(97-118-53-27-23-28-54-118)184(301)238-124(62-36-42-82-207)169(286)236-131(69-49-89-227-203(219)220)181(298)263-164(116(18)22-3)197(314)259-160(112(12)13)195(312)246-134(73-77-151(213)269)175(292)237-132(70-50-90-228-204(221)222)180(297)262-163(115(17)21-2)196(313)245-127(65-39-45-85-210)172(289)256-147(103-159(281)282)190(307)254-143(99-120-57-31-25-32-58-120)186(303)249-139(95-110(8)9)183(300)239-130(68-48-88-226-202(217)218)173(290)255-145(101-152(214)270)188(305)250-140(96-111(10)11)191(308)260-161(113(14)15)199(316)265-92-52-72-150(265)193(310)244-133(71-51-91-229-205(223)224)182(299)264-165(117(19)268)198(315)247-137(76-80-157(277)278)178(295)258-149(107-267)200(317)318;3-2(4,5)1(6)7/h23-34,53-60,108-117,122-150,160-165,266-268H,20-22,35-52,61-107,206-212H2,1-19H3,(H2,213,269)(H2,214,270)(H,230,284)(H,231,311)(H,232,271)(H,233,272)(H,234,288)(H,235,293)(H,236,286)(H,237,292)(H,238,301)(H,239,300)(H,240,302)(H,241,309)(H,242,285)(H,243,287)(H,244,310)(H,245,313)(H,246,312)(H,247,315)(H,248,283)(H,249,303)(H,250,305)(H,251,294)(H,252,304)(H,253,306)(H,254,307)(H,255,290)(H,256,289)(H,257,291)(H,258,295)(H,259,314)(H,260,308)(H,261,296)(H,262,297)(H,263,298)(H,264,299)(H,273,274)(H,275,276)(H,277,278)(H,279,280)(H,281,282)(H,317,318)(H4,215,216,225)(H4,217,218,226)(H4,219,220,227)(H4,221,222,228)(H4,223,224,229);(H,6,7)/t114-,115-,116-,117+,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,137-,138-,139-,140-,141-,142-,143-,144-,145-,146-,147-,148-,149-,150-,160-,161-,162-,163-,164-,165-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYYXIYGCAXMCME-YLLLKHBJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)CC)C(=O)NC(C(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)CC)C(=O)NC(CCCCN)C(=O)NC(CC(=O)O)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)N3CCCC3C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)O)C(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CC(C)C)N.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)N.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C207H341F3N60O55 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
4607 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanistic Investigations of Ll 37 Trifluoroacetate Actions
Antimicrobial Mechanistic Studies
The primary mode of antimicrobial action for LL-37 is the disruption of bacterial cell membranes. nih.gov This process is initiated by the peptide's physical and chemical properties, leading to a cascade of events that ultimately result in bacterial cell death.
The interaction of LL-37 with bacterial membranes is a multifaceted process governed by its structural conformation, physicochemical properties, and the composition of the target membrane.
In aqueous solutions, LL-37 typically exists in a disordered state. However, upon encountering a lipid bilayer, such as a bacterial membrane, it undergoes a conformational change to adopt an alpha-helical structure. mdpi.commdpi.com This induced helicity is crucial for its antimicrobial function, as it positions the hydrophobic and cationic residues on opposite faces of the helix, creating an amphipathic molecule. mdpi.commdpi.com The alpha-helical conformation, spanning residues 2 to 31, increases the rigidity of the peptide and is directly correlated with its lytic potency. mdpi.com This structure facilitates the peptide's insertion into the lipid bilayer, with the hydrophobic regions interacting with the lipid acyl chains and the cationic regions oriented towards the membrane surface. mdpi.comyoutube.com The interaction with the membrane not only induces but also stabilizes the alpha-helical structure of LL-37. mdpi.com
Following membrane binding and insertion, LL-37 disrupts the integrity of the bacterial membrane through the formation of pores, leading to cell lysis. nih.gov Several models have been proposed to explain this process, including the "toroidal pore" and "carpet-like" mechanisms. In the toroidal pore model, LL-37 peptides aggregate and insert into the membrane, inducing the lipid monolayers to bend inward, thereby forming a water channel lined by both the peptides and the lipid head groups. nih.govunits.it This creates transmembrane pores with a radius of approximately 23 to 33 Å, allowing for the leakage of intracellular contents and ultimately leading to cell death. nih.gov
Alternatively, the "carpet-like" mechanism suggests that LL-37 peptides accumulate on the surface of the bacterial membrane, forming a layer that disrupts the bilayer's curvature and integrity, leading to micellization and the formation of transient holes. mdpi.comunits.it Evidence suggests that LL-37 may employ a hybrid mechanism that incorporates features of both the toroidal pore and carpet-like models. mdpi.comresearchgate.net Regardless of the precise model, the outcome is the permeabilization of the membrane, disruption of cellular integrity, and subsequent cell lysis. nih.govyoutube.com
Table 1: Proposed Mechanisms of LL-37-Induced Membrane Disruption
| Mechanism | Description | Key Features | Supporting Evidence |
|---|---|---|---|
| Toroidal Pore | Peptides insert into the membrane, inducing lipid monolayers to bend inward, forming a pore lined by both peptides and lipid head groups. | Formation of stable transmembrane pores; leakage of intracellular contents. | Neutron scattering studies showing pore formation with an estimated 5 peptides per pore. units.it |
| Carpet-like | Peptides accumulate on the membrane surface, disrupting the bilayer's curvature and leading to micellization and transient hole formation. | Detergent-like effect; membrane micellization. | Polarized attenuated total reflectance Fourier-transform infrared spectroscopy suggesting a surface-oriented peptide. nih.gov |
| Hybrid | A combination of both toroidal pore and carpet-like mechanisms. | Initial surface accumulation followed by pore formation and membrane disruption. | Exhibits features of both lipid engagement (toroidal pore) and lipid extraction (carpet-like). mdpi.comresearchgate.net |
The outer membrane of Gram-negative bacteria, rich in lipopolysaccharide (LPS), presents a unique barrier that LL-37 must overcome. nih.gov The initial interaction is electrostatic, with the cationic LL-37 binding to the anionic phosphate (B84403) groups of the lipid A component of LPS. units.itasm.org This binding can neutralize the negative charges on the bacterial surface and disrupt the packing of the outer membrane, leading to its permeabilization. nih.govasm.org Studies have shown that LL-37 can adopt a helical conformation upon entering the hydrophobic part of the outer membrane. biorxiv.org This interaction facilitates the peptide's transit across the outer membrane, allowing it to reach the inner cytoplasmic membrane where it exerts its primary lytic activity. asm.org Research comparing LL-37 to a smaller peptide fragment, LL7-27, revealed distinct modes of outer membrane perturbation, suggesting a complex interaction that is dependent on the full peptide structure for maximal efficacy against Gram-negative bacteria. nih.govnih.gov
The selective targeting of bacterial membranes over host cells is a critical feature of LL-37's antimicrobial activity. This selectivity is largely attributed to its cationicity and amphipathicity. mdpi.commdpi.com Bacterial membranes are typically rich in negatively charged phospholipids, such as phosphatidylglycerol and cardiolipin, which provides a strong electrostatic attraction for the positively charged LL-37 (net charge of +6). mdpi.comyoutube.com In contrast, the outer leaflet of eukaryotic cell membranes is predominantly composed of zwitterionic phospholipids and cholesterol, resulting in a weaker electrostatic interaction. mdpi.com
Once bound to the bacterial surface, the amphipathic nature of the alpha-helical LL-37 facilitates its insertion into the hydrophobic core of the lipid bilayer. youtube.comasm.org The spatial separation of its hydrophilic and hydrophobic domains is a key determinant of its membrane-disruptive activity. mdpi.com This combination of a strong initial electrostatic attraction to negatively charged bacterial membranes and the subsequent hydrophobic interactions that drive membrane insertion allows LL-37 to selectively permeabilize and kill bacteria while having a lesser effect on host cells. mdpi.comrsc.org
Bacterial biofilms, structured communities of bacteria encased in a self-produced matrix, are notoriously resistant to conventional antibiotics. LL-37 has demonstrated significant activity against biofilms, both in preventing their formation and in disrupting established biofilms. nih.govnih.gov
At sub-inhibitory concentrations, far below those required to kill planktonic bacteria, LL-37 can potently inhibit the formation of biofilms by various pathogens, including Pseudomonas aeruginosa and Staphylococcus aureus. nih.govasm.org The mechanisms behind this inhibition are multifaceted and include:
Decreased bacterial attachment: LL-37 can interfere with the initial adhesion of bacteria to surfaces, a critical first step in biofilm formation. nih.govnih.gov
Stimulation of twitching motility: In P. aeruginosa, LL-37 has been shown to stimulate twitching motility, a form of surface-associated movement that can prevent the stable attachment required for biofilm development. nih.gov
Interference with quorum sensing: LL-37 can influence bacterial cell-to-cell communication systems, known as quorum sensing, which regulate the expression of genes essential for biofilm formation. nih.govnih.gov
In addition to preventing biofilm formation, LL-37 can also degrade the matrix of pre-formed biofilms and kill the resident bacteria. nih.govmdpi.com The peptide is capable of penetrating the biofilm matrix and disrupting the embedded bacterial cells by rupturing their membranes. mdpi.com Studies have shown that LL-37 can significantly reduce the thickness and bacterial load of mature biofilms. researchgate.netplos.org
Table 2: Anti-Biofilm Mechanisms of LL-37
| Mechanism | Description | Affected Pathogens (Examples) |
|---|---|---|
| Inhibition of Bacterial Adhesion | Prevents the initial attachment of bacteria to surfaces. | Pseudomonas aeruginosa, Staphylococcus aureus nih.govnih.gov |
| Downregulation of Biofilm-Associated Genes | Alters the expression of genes crucial for biofilm development. | Pseudomonas aeruginosa nih.govnih.gov |
| Suppression of Quorum-Sensing Pathways | Interferes with bacterial cell-to-cell communication that coordinates biofilm formation. | Pseudomonas aeruginosa nih.govnih.gov |
| Degradation of Biofilm Matrix | Breaks down the protective extracellular polymeric substance of established biofilms. | Staphylococcus aureus nih.govresearchgate.net |
| Eradication of Biofilm-Residing Cells | Kills bacteria embedded within the biofilm structure. | Staphylococcus aureus, Aggregatibacter actinomycetemcomitans nih.govresearchgate.net |
Host-Pathogen Interactions and Bacterial Resistance Mechanisms Against LL-37
The human cathelicidin LL-37 is a crucial component of the innate immune system, exhibiting a range of interactions with pathogens. Its cationic and amphipathic structure allows it to interact with and disrupt the negatively charged membranes of microbes. mdpi.com This includes binding to lipopolysaccharides (LPS) on Gram-negative bacteria and lipoteichoic acid (LTA) on Gram-positive bacteria, leading to membrane permeabilization and bacterial cell death. mdpi.commdpi.commdpi.com
Beyond direct killing, LL-37 plays a significant role in preventing the formation of bacterial biofilms, which are structured communities of bacteria that provide protection from antibiotics and host defenses. mdpi.com At concentrations well below those required to kill or inhibit growth, LL-37 can potently inhibit the formation of biofilms by pathogens like Pseudomonas aeruginosa. nih.govgriffith.edu.auresearchgate.net Mechanistically, it achieves this by down-regulating genes essential for biofilm development, reducing the initial attachment of bacterial cells to surfaces, and stimulating bacterial motility. nih.govgriffith.edu.auresearchgate.net
Despite these antimicrobial actions, bacteria have evolved several resistance mechanisms to counteract LL-37. These strategies are diverse and allow pathogens to evade this key component of host defense.
Bacterial Resistance Mechanisms Against LL-37
| Mechanism | Description | Examples of Pathogens |
| Membrane Modification | Bacteria alter the structure of their cell membranes to reduce the net negative charge, thereby repelling the cationic LL-37 peptide. nih.gov | Pseudomonas aeruginosa, Staphylococcus aureus |
| Efflux Pumps | Some bacteria utilize membrane pumps to actively transport LL-37 out of the cell, preventing it from reaching its intracellular targets. nih.gov | Pseudomonas aeruginosa |
| Proteolytic Degradation | Pathogens can secrete proteases that specifically cleave and inactivate LL-37. nih.gov | Streptococcus pyogenes |
| Neutralizing Proteins | Some bacteria produce proteins that bind to LL-37, effectively neutralizing its antimicrobial activity. mdpi.com | Streptococcus pyogenes |
| Outer Membrane Vesicles (OMVs) | Gram-negative bacteria can release OMVs that act as decoys, trapping LL-37 before it can reach the bacterial cell surface. nih.gov | Pseudomonas aeruginosa |
| Biofilm Formation | The extracellular polymeric substance (EPS) matrix of a biofilm can act as a physical barrier, preventing LL-37 from reaching the embedded bacteria. mdpi.com | Pseudomonas aeruginosa |
| Gene Regulation | Bacteria can upregulate or downregulate specific genes in response to LL-37, leading to adaptive changes that confer resistance. nih.gov | Pseudomonas aeruginosa |
Immunomodulatory Pathways
LL-37 is not only a direct antimicrobial agent but also a potent modulator of the host immune response. It plays a critical role in bridging the innate and adaptive immune systems by influencing the behavior of various immune cells and signaling pathways. nih.gov Its functions are often context-dependent, exhibiting both pro- and anti-inflammatory activities to help maintain a balanced immune response. nih.gov
Modulation of Toll-Like Receptor (TLR) Responses by LL-37 and its Fragments
LL-37 exhibits a complex and dual regulatory role in Toll-like receptor (TLR) signaling. It can either suppress or enhance TLR-mediated responses depending on the specific TLR and the microbial ligand. peptidesindex.com
Inhibition of Cell Surface TLRs: LL-37 can inhibit inflammatory responses triggered by agonists for cell surface TLRs, such as TLR2 and TLR4. nih.govresearchgate.net It does this by binding to and neutralizing bacterial components like LPS and LTA, preventing them from activating these receptors on immune cells. peptidesindex.comfrontiersin.org This action contributes to the peptide's ability to protect against endotoxemia. nih.govresearchgate.net
Enhancement of Intracellular TLRs: In contrast, LL-37 can enhance the activation of intracellular TLRs, including TLR3, TLR7, TLR8, and TLR9, which are responsible for detecting microbial nucleic acids. peptidesindex.comnih.gov LL-37 binds to bacterial or viral DNA and RNA, forming complexes that are transported into endosomes. mdpi.com This process facilitates the recognition of the nucleic acids by their respective TLRs (e.g., TLR9 for DNA, TLR7/8 for RNA), leading to an amplified immune response, such as the production of type I interferons by plasmacytoid dendritic cells. mdpi.comnih.gov
Research has identified that the central region of the LL-37 peptide, specifically amino acids 13-31, is the key domain responsible for modulating TLR responses. researchgate.net This immunomodulation is at least partially mediated through the MAP kinase pathway by inhibiting the phosphorylation of p38. researchgate.net However, this protective mechanism can be subverted in autoimmune conditions like psoriasis and lupus, where LL-37 can bind to self-DNA released from dying host cells, leading to inappropriate TLR9 activation and chronic inflammation. nih.govnih.gov
Suppression of Pro-Inflammatory Cytokine Release (e.g., IL-1β, IL-6, TNF-α)
LL-37 demonstrates significant anti-inflammatory activity by suppressing the release of key pro-inflammatory cytokines from immune cells. When cells like monocytes, macrophages, and neutrophils are stimulated with bacterial products such as LPS, LL-37 can dose-dependently decrease the production of cytokines including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6). nih.govnih.govfrontiersin.org
This suppression is achieved through multiple mechanisms. LL-37 can directly interfere with the TLR signaling pathway, reducing the nuclear translocation of NF-κB subunits, a critical transcription factor for pro-inflammatory gene expression. nih.govresearchgate.net Studies using microarrays have shown that LL-37 significantly inhibits the expression of specific NF-κB-upregulated genes, including those encoding inflammatory mediators. nih.govresearchgate.net In models of sepsis, LL-37 has been shown to reduce systemic levels of IL-6, TNF-α, and IL-1β. frontiersin.org
It is important to note that the effect of LL-37 on cytokine production is highly dependent on the cellular and inflammatory context. While it often suppresses TLR-agonist-induced inflammation, in some situations, it can synergize with other cytokines like IL-1β to increase the production of IL-6 or independently stimulate the release of chemokines like IL-8. nih.govoup.com
Summary of LL-37's Suppressive Effect on Cytokine Release
| Cell Type | Stimulus | Suppressed Cytokines |
| Human Monocytic Cells | LPS (TLR4 agonist) | TNF-α nih.govresearchgate.net |
| Human Neutrophils | LPS, S. aureus, P. aeruginosa | IL-1β, IL-6, TNF-α, IL-8 nih.gov |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | LPS (TLR4), TLR2/1, TLR9 agonists | TNF-α and other cytokines nih.govresearchgate.net |
| Macrophages | LPS | TNF-α, IL-6 frontiersin.org |
| Macrophages (from diabetic mice) | - | TNF-α, IL-12 frontiersin.org |
Chemoattractant Activities for Immune Cell Subsets (e.g., Monocytes, Neutrophils, T Cells, Dendritic Cells)
A primary immunomodulatory function of LL-37 is its ability to act as a chemoattractant, recruiting key immune cells to sites of infection and inflammation. This activity is crucial for initiating a timely and effective immune response, linking the innate and adaptive immune systems. nih.govresearchgate.net
LL-37 has been shown to induce the migration of a variety of immune cell subsets in a dose-dependent manner. ashpublications.org This chemotactic effect is mediated primarily through the activation of the formyl peptide receptor-like 1 (FPRL-1), a G protein-coupled receptor expressed on the surface of these immune cells. nih.govnih.gov
Immune Cells Recruited by LL-37
| Immune Cell Subset | Key Findings |
| Neutrophils | LL-37 is a potent chemoattractant for neutrophils, the first responders to infection. researchgate.netnih.gov |
| Monocytes | The peptide effectively recruits monocytes, which can differentiate into macrophages and dendritic cells at the site of inflammation. nih.govresearchgate.netnih.gov |
| T Cells | LL-37 selectively attracts T cells, particularly the CD4+ helper T cell subset, which are critical for orchestrating the adaptive immune response. ashpublications.orgnih.gov |
| Dendritic Cells (DCs) | By attracting immature DCs and modulating their differentiation, LL-37 helps initiate adaptive immunity. nih.govubc.ca |
In addition to its direct chemoattractant properties, LL-37 can also indirectly promote immune cell recruitment by stimulating epithelial cells and other resident cells to produce chemokines like IL-8, further amplifying the inflammatory signal. researchgate.net
Regulation of Cellular Processes in Immune Response (e.g., Calcium Mobilization, Pyroptosis, Neutrophil Apoptosis)
LL-37 influences the immune response by directly regulating fundamental cellular processes in various immune cells.
Neutrophil Apoptosis: The peptide has a complex, often inhibitory, effect on neutrophil apoptosis. By activating FPRL-1 and the P2X7 receptor, LL-37 can block the activation of caspase-3 and increase the expression of anti-apoptotic proteins like Bcl-XL, thereby prolonging the lifespan of neutrophils at sites of infection. nih.govnih.gov
Pyroptosis: In the context of overwhelming inflammation, such as sepsis, LL-37 can exert a protective effect by reducing macrophage pyroptosis, a highly inflammatory form of programmed cell death. frontiersin.org
Calcium Mobilization: LL-37 can trigger intracellular calcium mobilization, a key second messenger in many cellular activation pathways. This has been observed in pancreatic β-cells and is implied in immune cells through its activation of ion channel-linked receptors like P2X7. nih.govfrontiersin.org
Reactive Oxygen Species (ROS) Production: LL-37 can enhance the antimicrobial capacity of neutrophils by stimulating the production of reactive oxygen species (ROS) through the respiratory burst pathway. nih.govcorepeptides.com
Phagocytosis: The peptide has been shown to augment the engulfment of bacteria by neutrophils, contributing to the clearance of pathogens. nih.govcorepeptides.com
Post-Transcriptional Mechanisms and RNA Binding Protein Modulation
Emerging evidence suggests that LL-37's immunomodulatory functions extend beyond receptor-mediated signaling to include intracellular activities that may involve post-transcriptional regulation.
LL-37 is capable of entering the cytosol of host cells and migrating to the nucleus, where it can colocalize with genomic DNA. nih.gov This has led to the hypothesis that the peptide may act directly as a transcriptional modulator. nih.gov Gene silencing experiments have shown that the absence of LL-37 alters the transcriptional program of cells, affecting genes associated with metabolism, cellular stress, and histone function. nih.gov
Furthermore, LL-37 is known to bind to RNA. As discussed previously, LL-37 can complex with self-RNA, which is then recognized by intracellular TLR7 or cell surface scavenger receptors, triggering an immune response. mdpi.comnih.gov While this primarily relates to immune sensing, it demonstrates a direct physical interaction with RNA molecules. The capacity of LL-37 to interact with intracellular nucleic acids suggests a potential, though not yet fully elucidated, role in modulating RNA-binding proteins or directly influencing post-transcriptional events such as mRNA stability and translation. This remains an active area of investigation. mdpi.comnih.gov
Mechanisms in Tissue Regeneration and Epithelial Modulation
Beyond its role in cancer, LL-37 is a significant modulator of epithelial cell behavior, playing a part in tissue regeneration and wound healing.
LL-37 has demonstrated the ability to stimulate both the migration and proliferation of epithelial cells, which are critical processes in the repair of tissue barriers. At low physiological concentrations (5 µg/mL), LL-37 can attract monocytes and mast cells and induce the migration of epithelial cells. mdpi.com
However, the role of LL-37 in proliferation can be context-dependent. For instance, in skin squamous cell carcinoma (SCC), LL-37 was found to promote the proliferation, migration, and invasion of malignant A431 cells. nih.gov This effect was associated with the upregulation of DNA-binding protein A (dbpA), and the process appears to be dependent on the NF-κB signaling pathway. nih.gov In contrast, in non-malignant contexts, such as tissue regeneration, LL-37 promotes the proliferation and migration of stem cells from the apical papilla (SCAPs), suggesting its role in constructive tissue remodeling. mdpi.com
In the context of skin immunity and wound healing, LL-37 exhibits complex immunomodulatory functions. It can influence the survival of keratinocytes and orchestrate immune responses through the induction of signaling molecules called chemokines.
LL-37 has been shown to inhibit neutrophil apoptosis, a process that can prolong the inflammatory response. nih.gov In contrast, it has been observed to induce apoptosis in primary airway epithelial cells, indicating its effects on cell survival are highly cell-type specific. researchgate.net
A key function of LL-37 in the skin is its ability to induce chemokine production in keratinocytes, which helps recruit immune cells to sites of injury or infection. nih.gov LL-37 can synergistically enhance the production of chemokines in response to microbial components like flagellin. nih.gov The signaling pathway for this action in keratinocytes involves the purinergic receptor P2X7, which leads to the activation of Src family kinases (SFKs), Akt (protein kinase B), and the transcription factors CREB and ATF1, ultimately resulting in chemokine gene expression. nih.gov
Table 3: Signaling Pathway for LL-37-Induced Chemokine Production in Keratinocytes
| Receptor | Upstream Kinase | Downstream Kinase | Transcription Factors | Outcome |
|---|
Table of Compounds Mentioned
| Compound Name |
|---|
| 5-aza-2′-deoxycytidine |
| ATF1 |
| Bak |
| Bax |
| Bcl-2 |
| BMP4 |
| CREB |
| Endonuclease G (EndoG) |
| Flagellin |
| LL-37 Trifluoroacetate (B77799) |
| MG-132 |
| p21(Waf1/Cip1) |
| p53 |
| Phosphatidylserine |
| Smad1/5 |
Structural and Biophysical Studies of Ll 37 Trifluoroacetate
Conformational Dynamics and Secondary Structure Analysis
The structure of LL-37 is highly adaptable, a characteristic that is fundamental to its diverse biological functions. nih.gov Its conformation is significantly influenced by the surrounding medium, transitioning from a disordered state to a highly organized helical structure upon interaction with membranes or membrane-mimicking environments.
In a pure aqueous solution, LL-37 Trifluoroacetate (B77799) predominantly exists in a random coil conformation. nih.govnih.gov This disordered state is characterized by a lack of a stable secondary structure. However, the peptide can begin to form ordered structures in aqueous environments containing salts found in physiological fluids or at higher peptide concentrations, which can promote self-oligomerization. nih.gov
A significant conformational change occurs when LL-37 encounters environments that mimic biological membranes, such as detergent micelles or lipid vesicles. In these settings, the peptide folds into a distinct alpha-helical structure. nih.govnih.gov This transition to an alpha-helical conformation is a critical prerequisite for its antimicrobial activity. nih.gov The helical structure spans approximately from residue 2 to 31. mdpi.com This induced structure is amphipathic, meaning it has both hydrophobic and hydrophilic faces, which facilitates its interaction with and disruption of microbial membranes. nih.gov
Table 1: Conformational States of LL-37 in Different Environments
| Environment | Predominant Conformation | Method of Observation | Reference |
| Aqueous Solution | Random Coil | Circular Dichroism (CD) Spectroscopy | nih.gov, nih.gov |
| Micelles (e.g., SDS, DPC) | Alpha-Helical | Nuclear Magnetic Resonance (NMR), CD Spectroscopy | nih.gov, nih.gov |
| Lipid Vesicles | Alpha-Helical | CD Spectroscopy, Solid-State NMR | nih.gov, nih.gov |
Detailed structural studies using Nuclear Magnetic Resonance (NMR) spectroscopy in detergent micelles have revealed a more complex "helix-break-helix" motif for LL-37. nih.govresearchgate.net This structure consists of two helical segments connected by a flexible hinge or break. In sodium dodecyl sulfate (SDS) micelles, this bend is located between residues Gly-14 and Glu-16. researchgate.netrcsb.org A similar, though slightly different, helix-break-helix conformation with the break at Lys12 is observed in dodecylphosphocholine (DPC) micelles. nih.govnih.gov This kinked structure is thought to be important for the peptide's interaction with and insertion into curved membrane surfaces. nih.gov
While the core of the LL-37 peptide forms a well-defined helical structure in membrane-mimicking environments, the N- and C-terminal regions exhibit greater flexibility. nih.gov Both the N-terminus and the C-terminus (approximately residues 33-37) are typically unstructured and exposed to the solvent. nih.govnih.gov The N-terminal helical domain is noted to be more dynamic, whereas the C-terminal helix is more protected from the solvent and more structurally rigid. nih.gov This flexibility in the terminal regions may be important for the initial interactions with target membranes and for the peptide's ability to adopt different orientations upon binding.
Self-Assembly and Supramolecular Structures
Beyond its monomeric and dimeric forms, LL-37 Trifluoroacetate has the capacity to self-assemble into larger, ordered supramolecular structures, including fibrils. This aggregation is concentration-dependent and has been implicated in its biological functions. mdpi.comresearchgate.net
LL-37 is known to form aggregates at high concentrations in solution. mdpi.com The propensity for self-assembly is an important characteristic, and oligomerization is considered a prerequisite for its interaction with membranes. nih.gov Studies have shown that LL-37 can form fiber-like structures, and even its active core fragment (residues 17-29) can self-assemble into well-ordered fibrils composed of densely packed alpha-helices. nih.govbiorxiv.org These fibrillar structures can present alternating belts of hydrophobic and positively charged residues on their surface, which is thought to facilitate the disruption of negatively charged bacterial membranes. biorxiv.org The formation of these higher-order structures is influenced by the presence of lipids or detergents. researchgate.net
Table 2: Key Residues and Regions in LL-37 Structure and Dynamics
| Feature | Residue(s) / Region | Significance | Reference |
| Alpha-Helical Core | ~2-31 | Main structured region in membranes | mdpi.com |
| Helix Break (SDS) | Gly-14 - Glu-16 | Introduces a kink in the helical structure | researchgate.net |
| Helix Break (DPC) | Lys-12 | Flexible hinge region | nih.gov |
| Dynamic N-Terminus | N-terminal residues | Unstructured and solvent-exposed | nih.gov |
| Disordered C-Terminus | ~33-37 | Unstructured and mobile | nih.gov |
| Fibril-Forming Core | 17-29 | Can self-assemble into helical fibrils | biorxiv.org, nih.gov |
Role of Self-Assembly in Antibacterial Activity and Stability
The biological function of this compound is intrinsically linked to its capacity for self-assembly. In aqueous solutions, LL-37 typically exists as an unstructured monomer; however, in membrane-mimicking environments or at elevated concentrations, it undergoes a significant structural transition to an α-helical conformation. mdpi.com This conformational change is a prerequisite for oligomerization, a process crucial for its antimicrobial and other biological activities. nih.gov
LL-37 exhibits remarkable structural plasticity, capable of forming a range of oligomeric states, including antiparallel helical dimers, tetramers, and even higher-order aggregates. mdpi.comnih.gov These self-assembled structures are believed to be the active forms of the peptide that interact with and disrupt microbial membranes. The formation of oligomers can enhance the stability of the peptide, offering protection against enzymatic degradation. nih.gov For instance, backbone cyclization and dimerization of LL-37-derived peptides have been shown to improve both antimicrobial efficacy and proteolytic stability. frontiersin.org
Research on the active core of LL-37, specifically the fragment LL-37(17-29), has demonstrated that its self-assembly into densely packed helical fibrils is vital for its antibacterial action. biorxiv.orgresearchgate.net These fibrillar structures present a surface with alternating hydrophobic and positively charged regions, which is thought to facilitate the disruption of negatively charged bacterial membranes. biorxiv.org Mutagenesis studies targeting residues involved in the self-assembly process have confirmed the importance of this aggregation for both antibacterial activity and direct interaction with bacterial cells. biorxiv.orgresearchgate.net
Interaction with Model Membrane Systems
Permeabilization of Anionic Model Membranes
This compound demonstrates a potent ability to permeabilize anionic model membranes, which mimic the composition of bacterial cell membranes. This activity is a cornerstone of its antimicrobial effect. Dye leakage assays using liposomes are a common method to quantify this membrane disruption.
Studies have shown that LL-37 induces significant leakage of fluorescent dyes, such as calcein or carboxyfluorescein, from vesicles composed of anionic phospholipids like phosphatidylglycerol (PG). nih.govnih.gov For example, in vesicles composed of a 3:1 ratio of palmitoyl-oleoyl-phosphatidylcholine (POPC) to palmitoyl-oleoyl-phosphatidylglycerol (POPG), LL-37 causes a concentration-dependent release of entrapped dye. nih.gov This indicates that the peptide can create pores or defects in the lipid bilayer, leading to a loss of membrane integrity. The efficiency of permeabilization underscores the peptide's ability to compromise the essential barrier function of bacterial membranes, ultimately leading to cell death. nih.govnih.gov
| Peptide | Vesicle Composition | Peptide/Lipid Ratio | Dye Leakage (%) | Reference |
|---|---|---|---|---|
| LL-37 | POPC/POPG (3:1) | 1:225 | ~60% | nih.gov |
| LL-37 | E. coli lipids | 1:50 (molar) | ~50% | frontiersin.org |
| KR-12 (LL-37 fragment) | E. coli lipids | 38:50 (molar, approx.) | 50% | frontiersin.org |
Differential Binding and Interaction with Zwitterionic versus Anionic Lipids
A key feature of this compound is its selective interaction with different lipid types, which is fundamental to its ability to target microbial cells while showing less activity towards host cells. The peptide exhibits a strong preference for anionic lipids, which are abundant in bacterial membranes, over zwitterionic lipids that are predominant in the outer leaflet of eukaryotic cell membranes. nih.govnih.gov
Molecular dynamics simulations and experimental studies have consistently shown that LL-37 interacts more strongly with and penetrates more deeply into anionic bilayers (e.g., composed of POPG) compared to neutral, zwitterionic bilayers (e.g., composed of POPC). nih.govmdpi.com This preferential interaction is driven primarily by electrostatic attraction between the cationic peptide (net charge of +6) and the negatively charged surface of anionic membranes. nih.govmdpi.com
Research using lipid monolayers has demonstrated that LL-37 readily inserts into and disrupts the structure of anionic dipalmitoylphosphatidylglycerol (B1197311) (DPPG) monolayers. nih.gov In contrast, zwitterionic dipalmitoylphosphatidylcholine (DPPC) and dipalmitoylphosphatidylethanolamine (DPPE) monolayers remain largely unaffected by the peptide. nih.govnih.gov It has also been proposed that LL-37 binds as oligomers to zwitterionic membranes but may dissociate into monomers upon contact with negatively charged membranes. nih.govcore.ac.uk This differential binding is a critical determinant of its bactericidal action and relative lack of toxicity to host cells. nih.gov
Membrane Domain Formation and Micellization Models
The precise mechanism by which this compound disrupts membranes is complex and appears to involve multiple models, depending on factors like lipid composition and peptide concentration. Several models have been proposed to explain its membrane-disrupting activities.
Initially, a "carpet-like" mechanism was suggested, where the peptide accumulates on the surface of the membrane. nih.govnih.gov Once a threshold concentration is reached, LL-37 disrupts the membrane in a detergent-like manner, leading to the formation of micelles or the complete disintegration of the bilayer. nih.govnih.gov This model is supported by observations of LL-37 carpeting the surface of lipid bilayers before perturbation occurs. nih.gov
Alternatively, the "toroidal pore" model proposes that LL-37 peptides insert into the membrane and induce the lipid monolayers to bend inward, forming a continuous pore where both the peptides and the lipid headgroups line the channel. nih.gov This mechanism is supported by findings that LL-37 induces positive curvature strain in lipid bilayers. nih.govresearchgate.net More recent studies have even detected the formation of transmembrane pores with water channels, consistent with this model. researchgate.net
Furthermore, some research indicates that LL-37 can induce the formation of peptide-lipid superstructures, such as tubular and fibrillar formations, particularly in saturated lipid systems. researchgate.net This suggests that LL-37's interaction with membranes is not limited to a single mechanism but can adapt based on the specific lipid environment, acting as either a pore-former or a broader membrane-modulating agent. researchgate.net
Structure-Activity Relationship (SAR) Investigations
Correlation of Helical Content and Oligomerization with Biological Functions
The structure-activity relationship of this compound highlights a strong correlation between its secondary structure, particularly its α-helical content, and its biological functions. While LL-37 is largely unstructured in aqueous solution, it adopts a significant α-helical conformation upon interaction with bacterial membranes or membrane-mimetic environments like micelles. mdpi.comnih.gov
This induced helicity is crucial for its antimicrobial activity. nih.gov The formation of an amphipathic α-helix, with a hydrophobic face and a cationic face, allows the peptide to insert into and disrupt the lipid bilayer. nih.gov Studies have shown that the lytic potency of LL-37 correlates with the rigidity and stability of this helical structure. nih.gov Higher helicity is generally associated with improved membrane penetration and disruption. nih.gov
Oligomerization is another critical structural feature tied to LL-37's function. The peptide can form dimers, tetramers, and higher-order oligomers, and these different states are linked to its diverse biological activities. mdpi.comnih.gov For example, oligomerization is considered a prerequisite for effective membrane interaction. nih.gov The C-terminal region of the peptide has been identified as important for tetramerization. mdpi.com The ability of LL-37 and its fragments to self-assemble into these ordered structures is fundamental to their mechanism of action, with specific oligomeric forms potentially being responsible for pore formation or other membrane disruption events. researchgate.netnih.gov
| Structural Feature | Condition | Associated Biological Function | Reference |
|---|---|---|---|
| α-Helical Content | Binding to anionic membranes | Increased membrane permeabilization and lytic potency | nih.gov |
| Oligomerization (Dimers, Tetramers) | Membrane-mimicking environments | Prerequisite for membrane interaction, pore formation | mdpi.comnih.gov |
| Fibril Formation (e.g., LL-37(17-29)) | Self-assembly | Antibacterial activity through membrane disruption | biorxiv.orgresearchgate.net |
Impact of Cationicity and Hydrophobicity on Immunomodulatory Efficacy
The immunomodulatory functions of the human cathelicidin peptide LL-37 are intrinsically linked to its physicochemical properties, primarily its cationic nature and hydrophobicity. nih.govresearchgate.net LL-37 is an amphipathic peptide with a net positive charge of +6 at neutral pH, a characteristic that is crucial for its interaction with various molecular and cellular targets. nih.gov The peptide's structure includes a cationic hydrophobic surface formed by four aromatic phenylalanine side chains, bordered by predominantly positively charged residues. nih.gov This arrangement facilitates its interaction with negatively charged molecules such as bacterial lipopolysaccharide (LPS) and nucleic acids. nih.gov
Research has demonstrated that both cationicity and hydrophobicity are essential for the modulation of Toll-like receptor (TLR)-mediated responses by LL-37. researchgate.net The peptide can suppress the pro-inflammatory cytokine release induced by agonists for TLR4 and TLR2/1, while not affecting responses from TLR2/6, TLR5, TLR7, and TLR8. researchgate.net This selective inhibition is, at least in part, mediated through the MAP kinase pathway by inhibiting p38 phosphorylation. researchgate.net The mechanism behind this immunomodulation is associated with the binding of LL-37 to LPS. researchgate.net
| TLR Agonist | Target TLR | Cell Type | Effect of LL-37 on Cytokine Release | Affected Cytokines |
|---|---|---|---|---|
| LPS (P. gingivalis) | TLR2/1 | Human PBMCs | Inhibition | Pro-inflammatory cytokines |
| LPS (E. coli) | TLR4 | Human PBMCs | Almost complete prevention | Pro-inflammatory cytokines |
| LTA | TLR2/6 | Human PBMCs | Unchanged | IL-6 |
| Flagellin | TLR5 | Human PBMCs | Unchanged | IL-6 |
| Imiquimod | TLR7 | Human PBMCs | Unchanged | IL-6 |
| ssPolyU | TLR8 | Human PBMCs | Unchanged | IL-6 |
Functional Implications of Truncated and Modified LL-37 Analogues
The immunomodulatory activities of LL-37 can be modulated through truncation and chemical modification, leading to analogues with altered efficacy and specificity. Structure-function relationship studies have identified the mid-region of LL-37, specifically the amino acid sequence from residues 13 to 31 (IG-19), as the active domain for the modulation of TLR responses. researchgate.netnih.gov
Truncated analogues of LL-37 have been shown to have varied immunomodulatory effects. For instance, the peptides LL-33 and IG-23, both truncated forms of LL-37, were found to potentiate the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in human whole blood when stimulated with lipoteichoic acid (LTA) from S. aureus. diva-portal.orgtandfonline.comnih.gov In fact, the release of TNF-α was increased by as much as 30-fold after 16 hours of incubation. tandfonline.com This synergistic effect with LTA suggests that these shorter peptides can, under certain conditions, enhance inflammatory responses. diva-portal.orgtandfonline.comnih.gov
Post-translational modifications of LL-37 also have profound implications for its immunomodulatory functions. mdpi.com Citrullination and carbamylation are two such modifications that can alter the peptide's biological activity. mdpi.com Citrullinated LL-37 (Cit-LL37) has been shown to enhance antigen presentation while suppressing the production of type I interferon (IFN-I) and B-cell maturation. mdpi.com In contrast, carbamylated LL-37 (carb-LL37) retains the ability to activate innate immune cells, including plasmacytoid dendritic cells (pDCs) and B cells, and can promote the production of autoantibodies. mdpi.com These findings highlight how specific chemical modifications can fine-tune the immunomodulatory profile of LL-37, potentially shifting its function in different pathological contexts. mdpi.com
| Analogue | Modification | Key Immunomodulatory Effect | Cell/System Studied | Associated Pathogen/Stimulus |
|---|---|---|---|---|
| IG-19 | Truncated (residues 13-31) | Active domain for TLR response modulation | Human monocytic cells | Bacterial components |
| LL-33 | Truncated | Potentiates pro-inflammatory cytokine production (TNF-α, IL-6, IL-1β) | Human whole blood | LTA (S. aureus) |
| IG-23 | Truncated | Potentiates pro-inflammatory cytokine production (TNF-α, IL-1β) | Human whole blood, isolated leukocytes | LTA (S. aureus) |
| Cit-LL37 | Citrullinated | Enhances antigen presentation, suppresses IFN-I production and B-cell maturation | - | - |
| Carb-LL37 | Carbamylated | Activates pDCs and B cells, promotes autoantibody production | - | - |
Synthesis and Analytical Methodologies for Ll 37 Trifluoroacetate in Research
Peptide Synthesis Methodologies
The production of LL-37 for research purposes is primarily achieved through two distinct routes: chemical synthesis, most notably Solid-Phase Peptide Synthesis (SPPS), and biotechnological production via recombinant expression systems.
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique for creating synthetic peptides like LL-37. bachem.com This method involves the stepwise addition of amino acids to a growing peptide chain that is anchored to an insoluble polymer resin. bachem.com The Fmoc (9-fluorenylmethyloxycarbonyl) chemistry protocol is a widely adopted SPPS strategy due to its use of milder cleavage conditions compared to other methods, such as Boc chemistry. bachem.comnih.gov
The synthesis process begins by attaching the C-terminal amino acid to a solid support, like a Rink amide resin. nih.gov The temporary Fmoc protecting group on the α-amino group is then removed using a base, typically a solution of piperidine in a solvent like N,N-Dimethylformamide (DMF). researchgate.netnih.gov Following the removal of the Fmoc group, the next protected amino acid is coupled to the free amine of the growing peptide chain. bachem.com This cycle of deprotection and coupling is repeated until the entire 37-amino-acid sequence of LL-37 is assembled. bachem.comresearchgate.net To facilitate the formation of peptide bonds, coupling reagents are used. Common combinations include HBTU/HOBt/DIPEA or DIC/OxymaPure. researchgate.net
Table 1: Key Reagents in Fmoc-SPPS of LL-37
| Reagent/Component | Function | Common Examples/Conditions |
|---|---|---|
| Solid Support (Resin) | Insoluble anchor for the growing peptide chain. | Rink Amide Resin, ChemMatrix Resin nih.govresearchgate.net |
| Protecting Group | Temporarily blocks the α-amino group to prevent polymerization. | Fmoc (9-fluorenylmethyloxycarbonyl) nih.govresearchgate.net |
| Deprotection Agent | Removes the Fmoc group to allow for the next coupling step. | 20% Piperidine in DMF researchgate.netnih.gov |
| Coupling Reagents | Activate the carboxylic acid group of the incoming amino acid to facilitate peptide bond formation. | HBTU/DIPEA, HATU/DIPEA, DIC/OxymaPure researchgate.net |
| Solvents | Dissolve reagents and swell the resin. | DMF (N,N-Dimethylformamide), THF (Tetrahydrofuran) researchgate.netresearchgate.net |
Once the peptide sequence is fully assembled on the solid support, the final and critical step is the cleavage of the peptide from the resin and the simultaneous removal of all persistent side-chain protecting groups. sigmaaldrich.com Trifluoroacetic acid (TFA) is the reagent of choice for this process in the Fmoc/tBu strategy. acs.orgresearchgate.net A high concentration of TFA, typically in a "cleavage cocktail," is used to break the bond anchoring the peptide to the resin and to remove protecting groups from amino acid side chains, such as tert-butyl (tBu) and pentamethyldihydrobenzofuran-5-sulfonyl (Pbf). researchgate.netthermofisher.com
During cleavage, the protecting groups generate highly reactive cationic species that can modify sensitive amino acid residues like tryptophan, methionine, and cysteine. sigmaaldrich.com To prevent these undesirable side reactions, "scavengers" are added to the TFA cleavage cocktail. sigmaaldrich.com These nucleophilic agents trap the reactive cations. sigmaaldrich.com A common and effective non-malodorous cleavage cocktail consists of TFA, water, and triisopropylsilane (TIS) in a ratio of 95:2.5:2.5. sigmaaldrich.com For peptides containing particularly sensitive residues, other scavengers like thioanisole or ethanedithiol (EDT) might be included. nih.govsigmaaldrich.com The entire cleavage reaction is typically performed for a few hours at room temperature. researchgate.netthermofisher.com The use of TFA results in the final peptide being isolated as a trifluoroacetate (B77799) salt, as the trifluoroacetate anion forms an ion pair with the positively charged amino terminals and basic side chains of the peptide. acs.org
As an alternative to chemical synthesis, LL-37 can be produced biologically through recombinant DNA technology. This approach is often more cost-effective for producing large quantities of the peptide, especially for applications requiring isotopic labeling (e.g., ¹⁵N or ¹³C) for structural studies like NMR spectroscopy. nih.gov
Bacterial systems, particularly Escherichia coli, are commonly used for recombinant expression. nih.gov A method for expressing LL-37 in E. coli involves using a Glutathione S-transferase (GST) fusion system. nih.gov In this strategy, the gene for LL-37 is inserted into an expression vector (like pGEX-4T3), creating a gene that codes for a larger fusion protein (GST-LL-37). nih.gov This fusion protein is then expressed in an E. coli strain such as BL21(DE3). nih.gov The fusion protein can be purified from the cell lysate using affinity chromatography. nih.gov Subsequently, the LL-37 peptide is cleaved from the GST tag using a specific protease, such as Factor Xa. nih.gov The final, cleaved LL-37 is then purified to homogeneity using techniques like reverse-phase HPLC. nih.gov
Yeast systems, such as Pichia pastoris, also serve as effective hosts for recombinant peptide production. nih.gov Yeast offers advantages over bacterial systems, including the ability to perform post-translational modifications, which can be important for the proper folding and activity of some proteins. mdpi.com A hybrid peptide containing a portion of LL-37 was successfully expressed in P. pastoris using the pPICZαA vector. nih.gov This system allows for the secretion of the recombinant peptide into the culture medium, simplifying the initial purification steps. nih.gov Final purification is typically achieved through a combination of affinity and reverse-phase chromatography. nih.gov
Advanced Characterization and Purity Assessment
Following synthesis or recombinant expression, LL-37 must undergo rigorous analysis to confirm its identity, purity, and structural integrity. A combination of chromatographic and spectroscopic techniques is employed for this purpose.
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are indispensable tools for both the purification and purity assessment of LL-37 trifluoroacetate. nih.govthermofisher.com Reversed-phase HPLC (RP-HPLC) is the most common mode used for peptides. nih.govharvardapparatus.com
In RP-HPLC, the separation is based on the hydrophobicity of the peptide. nih.gov The crude peptide mixture is loaded onto a column packed with a nonpolar stationary phase (e.g., C18 silica). nih.govcreative-proteomics.com A mobile phase, typically a gradient of an aqueous solvent (like water with 0.1% TFA) and an organic solvent (like acetonitrile with 0.1% TFA), is then passed through the column. researchgate.net Peptides elute from the column based on their hydrophobicity, with more hydrophobic peptides being retained longer. nih.gov The TFA acts as an ion-pairing agent, improving peak shape and resolution. researchgate.net
The purity of the final LL-37 product is determined by analyzing the resulting chromatogram. nih.gov A pure peptide should ideally present as a single, sharp peak. creative-proteomics.com The percentage of purity is calculated by integrating the area of the main peptide peak relative to the total area of all peaks detected, typically by UV absorbance at wavelengths around 220 nm, where the peptide bond absorbs. thermofisher.comcreative-proteomics.com UPLC, which uses smaller particle sizes in the column, offers higher resolution and faster analysis times compared to traditional HPLC. thermofisher.com
Table 2: RP-HPLC Parameters for LL-37 Analysis
| Parameter | Description/Typical Value | Purpose |
|---|---|---|
| Column | Vydac C18, ACE C18 researchgate.netnih.gov | Stationary phase for hydrophobic separation. |
| Mobile Phase A | Water + 0.1% Trifluoroacetic Acid (TFA) researchgate.net | Aqueous component of the gradient; TFA acts as an ion-pairing agent. |
| Mobile Phase B | Acetonitrile + 0.1% Trifluoroacetic Acid (TFA) researchgate.net | Organic component of the gradient for eluting the peptide. |
| Gradient | Increasing concentration of Mobile Phase B over time. | To elute peptides with varying hydrophobicities. |
| Detection | UV absorbance at ~220 nm creative-proteomics.com | To detect and quantify the peptide based on peptide bond absorption. |
| Flow Rate | Varies based on column dimensions (analytical vs. preparative). | Controls the speed of the separation. |
Spectroscopic methods are essential for confirming that the purified peptide has the correct molecular weight and secondary structure.
Mass Spectrometry (MS) is used to determine the precise molecular weight of the synthesized LL-37. nih.gov Techniques like MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization-Time of Flight) or LC-MS (Liquid Chromatography-Mass Spectrometry) are employed. nih.govthermofisher.com The experimentally measured mass is compared to the theoretical calculated mass of the LL-37 amino acid sequence (free base molecular weight is approximately 4492.28 Da). nih.govsigmaaldrich.com This analysis confirms the identity of the peptide and can reveal the presence of impurities or modifications. nih.govthermofisher.com
Circular Dichroism (CD) Spectroscopy is a powerful technique for studying the secondary structure of peptides in solution. nih.gov CD studies have shown that LL-37 typically exists in a disordered, random coil conformation in aqueous solutions. nih.govresearchgate.net However, in membrane-mimicking environments, such as in the presence of sodium dodecyl sulfate (SDS) micelles or trifluoroethanol (TFE), it adopts a predominantly α-helical structure. nih.govnih.gov This conformational transition is believed to be crucial for its biological activity. nih.gov CD spectra of LL-37 in a helical state are characterized by a strong minimum around 198 nm and a weak maximum around 217 nm. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy provides high-resolution, three-dimensional structural information. nih.gov NMR studies have been used to determine the detailed 3D structure of LL-37 when reconstituted in dodecylphosphocholine (DPC) micelles, which mimic a membrane environment. nih.gov These studies confirm the α-helical nature of the peptide in such environments and provide insights into the specific residues involved in the helical segments. nih.gov Obtaining isotopically labeled LL-37 from recombinant expression is often a prerequisite for detailed NMR structural analysis. nih.gov
Specialized Assays for Contaminant Detection (e.g., Limulus Amebocyte Lysate (LAL) Test)
In the research and development of synthetic peptides such as this compound, ensuring the final product is free from process-related and microbial contaminants is of paramount importance. The presence of contaminants can significantly impact experimental outcomes, particularly in immunological or cell-based studies. One of the most critical contaminants to detect and quantify is bacterial endotoxin (B1171834). The Limulus Amebocyte Lysate (LAL) test is the industry-standard assay for this purpose.
The Limulus Amebocyte Lysate (LAL) Test
The LAL test is a highly sensitive biochemical assay used for the detection and quantification of bacterial endotoxins, which are lipopolysaccharides (LPS) found in the outer membrane of Gram-negative bacteria. wikipedia.orgacciusa.com These molecules are potent pyrogens that can elicit strong inflammatory responses in mammalian immune systems. wikipedia.org Therefore, their presence in a peptide preparation like this compound, which itself has immunomodulatory properties, must be rigorously controlled to ensure that any observed biological activity is attributable to the peptide alone. nih.gov
The test utilizes an aqueous extract of motile blood cells, called amebocytes, from the Atlantic horseshoe crab (Limulus polyphemus). wikipedia.org The lysate contains a cascade of enzymes that are triggered by the presence of LPS, leading to a coagulation event. acciusa.com This biological reaction forms the basis of the LAL test. Research has demonstrated the utility of the LAL test in studies involving LL-37, specifically in quantifying the peptide's high-affinity binding to LPS. nih.gov
There are three primary methodologies for conducting the LAL test, each with distinct principles of detection.
Gel-Clot Method: This is the original and most basic form of the LAL test. microbe-investigations.com It provides a qualitative or semi-quantitative result. In this method, the test sample is mixed with the LAL reagent and incubated at 37°C. acciusa.com If the endotoxin concentration is at or above the sensitivity level of the lysate, a solid gel clot will form and remain intact when the tube is inverted. acciusa.com The absence of a solid clot indicates a negative result.
Turbidimetric Method: This is a quantitative method that measures the increase in turbidity, or cloudiness, of the solution as the coagulation reaction proceeds. microbe-investigations.com The rate of turbidity development is directly proportional to the amount of endotoxin in the sample. The changes in optical density are monitored over time using a spectrophotometer.
Chromogenic Method: This method is also quantitative and is considered highly sensitive. The LAL reagent is modified to include a specific chromogenic substrate. When the enzymatic cascade is activated by endotoxin, the final enzyme in the sequence cleaves the substrate, releasing a colored molecule (a chromophore), typically p-nitroaniline. nih.gov The intensity of the color, measured with a spectrophotometer, is directly proportional to the amount of endotoxin present. nih.gov
The selection of a specific LAL test method often depends on the required sensitivity, the need for quantitative data, and the nature of the sample being tested. For research-grade peptides like this compound, quantitative methods such as the chromogenic or turbidimetric assays are often preferred to precisely document the endotoxin levels in the final product.
Interactive Data Table: Comparison of LAL Test Methodologies
| Feature | Gel-Clot Method | Turbidimetric Method | Chromogenic Method |
| Principle | Formation of a solid gel clot acciusa.com | Measurement of increasing turbidity microbe-investigations.com | Enzymatic cleavage of a color-producing substrate nih.gov |
| Result Type | Qualitative / Semi-Quantitative | Quantitative | Quantitative |
| Detection | Visual inspection of clot | Spectrophotometer (Optical Density) | Spectrophotometer (Color Intensity) |
| Sensitivity | Standard | High | Very High |
| Primary Use | Limit test (Pass/Fail) | Endotoxin quantification | Precise endotoxin quantification |
Synthesis and Analytical Methodologies for this compound
The production of this compound for research purposes involves complex chemical synthesis followed by rigorous analytical characterization to ensure the identity, purity, and quality of the peptide.
Synthesis of LL-37
LL-37 is a 37-amino acid peptide, and its chemical synthesis is most commonly achieved using Solid-Phase Peptide Synthesis (SPPS). nih.govnih.gov The Fmoc (9-fluorenylmethyloxycarbonyl) chemistry protocol is a frequently employed strategy in SPPS for producing LL-37 and its analogues. nih.govresearchgate.net
The SPPS process involves:
Resin Anchoring: The C-terminal amino acid of the peptide sequence is covalently attached to an insoluble polymer support (resin). nih.gov
Iterative Coupling and Deprotection: The peptide chain is elongated one amino acid at a time. Each cycle consists of removing the temporary Fmoc protecting group from the N-terminus of the growing chain and then coupling the next protected amino acid. researchgate.net
Cleavage and Deprotection: Once the full 37-amino acid sequence is assembled, the peptide is cleaved from the resin support. This step is typically performed using a strong acid, most commonly Trifluoroacetic Acid (TFA). nih.gov The TFA also serves to remove the permanent protecting groups from the amino acid side chains. The use of TFA in this final stage is what results in the formation of the trifluoroacetate salt of the peptide.
Purification: The crude peptide is then purified, most often using High-Performance Liquid Chromatography (HPLC), to isolate the full-length correct sequence from truncated sequences and other process-related impurities. nih.gov
Analytical Methodologies
To confirm the successful synthesis and purity of this compound, a combination of analytical techniques is employed.
High-Performance Liquid Chromatography (HPLC): This is the primary technique used to assess the purity of the synthetic peptide. nih.govthermofisher.com Reverse-phase HPLC (RP-HPLC) is particularly effective for separating the target peptide from closely related impurities. The analysis provides a chromatogram where the area of the main peak relative to the total area of all peaks is used to calculate the purity percentage, which is typically required to be ≥95% for research use. nih.gov
Mass Spectrometry (MS): Mass spectrometry is used to confirm the identity of the synthesized peptide by measuring its molecular weight. thermofisher.com Techniques such as Matrix-Assisted Laser Desorption/Ionization (MALDI) or Electrospray Ionization (ESI) are used to determine the mass of the peptide, which is then compared to the theoretical calculated mass of the LL-37 sequence (free base molecular weight approx. 4492.28 Da). researchgate.net This confirms that the correct amino acid sequence has been synthesized. Combining liquid chromatography with mass spectrometry (LC-MS) allows for comprehensive impurity profiling, enabling both the separation and identification of minor components in the sample. thermofisher.com
Interactive Data Table: Key Analytical Techniques for this compound
| Analytical Technique | Purpose | Key Information Provided |
| RP-HPLC | Purity Assessment | Percentage purity of the peptide nih.gov |
| Mass Spectrometry (MS) | Identity Confirmation | Molecular weight of the peptide thermofisher.com |
| LC-MS | Impurity Profiling | Separation and identification of impurities thermofisher.com |
Research Models and Experimental Systems for Ll 37 Trifluoroacetate Studies
In Vitro Cellular Models
In vitro models using cultured cells are fundamental to understanding the biological activities of LL-37 trifluoroacetate (B77799). These systems allow for controlled experiments to dissect specific cellular responses and antimicrobial effects.
Eukaryotic Cell Lines (e.g., Keratinocytes, Epithelial Cells, Fibroblasts) in Functional Assays
Eukaryotic cell lines are instrumental in studying the peptide's influence on host cells, particularly in the context of wound healing and immune signaling.
Keratinocytes: As the primary cells of the epidermis, keratinocytes are crucial in skin defense and repair. Studies using normal human keratinocytes (NHKs) and the HaCaT cell line have shown that LL-37 is expressed in NHKs and its expression can be influenced by stimuli like UV irradiation and bacterial components. nih.gov In psoriatic skin, LL-37 is highly expressed and can trigger the release of inflammatory cytokines and chemokines. mdpi.combohrium.com This autocrine loop stimulates keratinocyte proliferation and migration while impairing apoptosis, contributing to the inflammatory environment. mdpi.com
Epithelial Cells: Various epithelial cell lines are used to model different biological barriers. For instance, in human corneal epithelial cells (HCECs), LL-37 trifluoroacetate has been shown to dose-dependently stimulate cell migration, a key process in wound healing, without affecting proliferation. medchemexpress.com It also induces the secretion of pro-inflammatory cytokines such as IL-8, IL-6, IL-1β, and TNF-α. medchemexpress.com In human airway epithelial cells (BEAS-2B), LL-37 enhances the expression of interferon-β (IFNβ) induced by rhinovirus, suggesting a role in antiviral defense in the respiratory tract. nih.gov The A549 human lung epithelial cell line has also been used to demonstrate that LL-37 can up-regulate the expression of chemokines like IL-8. nih.govresearchgate.net
Fibroblasts: Fibroblasts are critical for tissue remodeling and repair. In human gingival fibroblasts, this compound significantly increases the secretion of IL-6 and IL-8. nih.gov It also boosts the production of tissue inhibitor of metalloproteinase-1 (TIMP-1) and several growth factors, including basic fibroblast growth factor (bFGF), hepatocyte growth factor (HGF), and keratinocyte growth factor (KGF), highlighting its role in periodontal tissue remodeling. nih.govqub.ac.uk Cytotoxicity studies have been performed on NIH-3T3 fibroblasts to assess the safety of LL-37 derivatives. nih.govresearchgate.net
| Cell Type | Cell Line/Model | Key Research Findings with this compound |
|---|---|---|
| Keratinocytes | Normal Human Keratinocytes (NHKs), HaCaT | Stimulates proliferation, migration, and inflammatory cytokine release; expression influenced by UV light and bacterial components. nih.govmdpi.com |
| Epithelial Cells | Human Corneal Epithelial Cells (HCECs) | Promotes cell migration and secretion of IL-8, IL-6, IL-1β, and TNF-α. medchemexpress.com |
| Epithelial Cells | BEAS-2B (Airway) | Enhances rhinovirus-induced IFNβ expression. nih.gov |
| Epithelial Cells | A549 (Lung) | Upregulates chemokine (IL-8) expression. nih.govresearchgate.net |
| Fibroblasts | Gingival Fibroblasts | Increases secretion of IL-6, IL-8, TIMP-1, and various growth factors (bFGF, HGF, KGF). nih.govqub.ac.uk |
| Fibroblasts | NIH-3T3 | Used for cytotoxicity assessment of LL-37 derivatives. nih.govresearchgate.net |
Primary Immune Cells (e.g., Peripheral Blood Mononuclear Cells, Neutrophils, Macrophages, Dendritic Cells) in Immunological Studies
To understand the immunomodulatory functions of this compound, researchers utilize primary immune cells isolated directly from blood. These cells provide a more physiologically relevant model than immortalized cell lines.
Peripheral Blood Mononuclear Cells (PBMCs): Studies on PBMCs have revealed that LL-37 can inhibit HIV-1 replication within these cells, including in primary CD4(+) T cells. nih.gov Furthermore, LL-37 can promote the proliferation of resting T cells and increase the production of regulatory T cells (Tregs) in the context of inflammation, suggesting a role in controlling inflammatory responses. nih.gov
Neutrophils: Neutrophils are a major source of LL-37. nih.gov The peptide acts as a chemoattractant for neutrophils, recruiting them to sites of infection. nih.govnih.gov LL-37 can also facilitate the formation of neutrophil extracellular traps (NETs), a defense mechanism where neutrophils release a web of DNA and proteins to trap and kill pathogens. scispace.com
Macrophages: LL-37 has complex effects on macrophages. It can inhibit macrophage stimulation by bacterial components like lipopolysaccharide (LPS), thereby acting as an anti-sepsis agent. nih.govresearchgate.net However, it can also directly stimulate macrophages to produce chemokines, such as monocyte chemoattractant protein-1 (MCP-1), contributing to immune cell recruitment. nih.govresearchgate.net
Dendritic Cells (DCs): LL-37 plays a role in bridging innate and adaptive immunity by influencing dendritic cells. It enhances the differentiation of blood monocytes into immature DCs and promotes their maturation, which is crucial for initiating T-cell responses. nih.gov
| Cell Type | Key Research Findings with this compound |
|---|---|
| Peripheral Blood Mononuclear Cells (PBMCs) | Inhibits HIV-1 replication; promotes T-cell proliferation and regulatory T-cell production. nih.govnih.gov |
| Neutrophils | Acts as a chemoattractant; facilitates the formation of neutrophil extracellular traps (NETs). nih.govnih.govscispace.com |
| Macrophages | Inhibits LPS-induced activation; stimulates chemokine production (e.g., MCP-1). nih.govresearchgate.net |
| Dendritic Cells (DCs) | Enhances monocyte differentiation into immature DCs and promotes their maturation. nih.gov |
Bacterial Strain Panels (Gram-Positive and Gram-Negative) for Efficacy Testing
The primary function of LL-37 is its antimicrobial activity. Its efficacy is tested against a wide array of bacterial strains, including clinically relevant and antibiotic-resistant pathogens. The minimum inhibitory concentration (MIC), the lowest concentration that prevents visible growth, is a key metric determined in these studies.
Gram-Positive Bacteria: LL-37 has demonstrated activity against various Gram-positive bacteria. This includes methicillin-susceptible Staphylococcus aureus (MSSA) and methicillin-resistant S. aureus (MRSA), with MIC values reported to be 89.6 mg/L and 132.3 mg/L, respectively, for biofilm-forming strains from chronic wounds. nih.gov It is also effective against S. epidermidis. nih.gov The peptide acts by disrupting the bacterial membrane. nih.govrevistabionatura.com
Gram-Negative Bacteria: The peptide is also effective against Gram-negative bacteria. nih.govrevistabionatura.com Studies have tested its efficacy against Pseudomonas aeruginosa, including multidrug-resistant strains isolated from burn infections, and Escherichia coli. nih.govrevistabionatura.commdpi.com The cationic nature of LL-37 facilitates its interaction with the negatively charged lipopolysaccharides (LPS) on the outer membrane of Gram-negative bacteria. mdpi.comsigmaaldrich.com
| Bacterial Type | Species (Example Strains) | Reported Efficacy/Findings |
|---|---|---|
| Gram-Positive | Staphylococcus aureus (MSSA, MRSA) | MIC values of 89.6 mg/L (MSSA) and 132.3 mg/L (MRSA) for biofilm-forming strains. nih.gov |
| Gram-Positive | Staphylococcus epidermidis | Demonstrated antimicrobial activity. nih.gov |
| Gram-Negative | Pseudomonas aeruginosa (including MDR strains) | Effective against strains from burn infections. revistabionatura.com |
| Gram-Negative | Escherichia coli | Broad-spectrum activity demonstrated. nih.govmdpi.com |
Viral Replication Models (e.g., Dengue Virus, Human Rhinovirus, HIV-1)
Beyond its antibacterial properties, LL-37 exhibits antiviral activity, which is investigated using various viral replication models.
Dengue Virus: In vitro experiments have shown that LL-37 can inhibit Dengue virus type 2, suggesting it may act at the entry stage of the viral life cycle. nih.govnih.gov
Human Rhinovirus (RV): In studies with human airway epithelial cells, LL-37 was found to reduce the viral load of rhinovirus. nih.gov This effect is coupled with an enhancement of the host's interferon response, a critical component of antiviral immunity. nih.gov
HIV-1: LL-37 has been demonstrated to inhibit the replication of various HIV-1 isolates in peripheral blood mononuclear cells. nih.gov This inhibitory effect appears to be independent of the formyl peptide receptor-like 1 (FPRL-1), a known receptor for LL-37. nih.gov Some research suggests LL-37 can directly inhibit HIV-1 reverse transcriptase activity. researchgate.net
Model Membrane Systems
To investigate the fundamental mechanisms of how LL-37 disrupts pathogen membranes while showing selectivity over host cells, researchers use simplified, artificial membrane systems. These models allow for precise control over lipid composition.
Lipid Vesicles and Liposomes of Defined Compositions
Lipid vesicles and liposomes are spherical structures composed of lipid bilayers that mimic the cell membrane. By creating vesicles with specific lipid compositions, scientists can model the differences between bacterial and mammalian membranes.
Composition and Interaction: Studies often use lipids like dipalmitoylphosphatidylglycerol (B1197311) (DPPG), which has a negatively charged headgroup characteristic of bacterial membranes, and zwitterionic (neutrally charged) lipids like dipalmitoylphosphatidylcholine (DPPC) and dipalmitoylethanolamine (DPPE), which are more common in mammalian membranes. nih.gov
Mechanism of Disruption: Research has shown that LL-37 readily inserts into and disrupts monolayers composed of negatively charged DPPG. nih.gov In contrast, it has little effect on monolayers of DPPC and DPPE, demonstrating its selectivity. nih.gov The peptide's interaction is not solely dependent on charge; factors like lipid packing density and molecular shape also play a role. researchgate.net The proposed mechanism of action often involves a "carpet-like" model, where the peptide accumulates on the membrane surface, causing disruption and pore formation. mdpi.com
| Model System | Lipid Composition Examples | Key Research Findings with this compound |
|---|---|---|
| Lipid Vesicles/Liposomes | DPPG (mimics bacterial membranes) | LL-37 readily inserts into and disrupts these membranes, indicating bactericidal action. nih.gov |
| Lipid Vesicles/Liposomes | DPPC, DPPE (mimics mammalian membranes) | LL-37 has minimal effect, demonstrating its selective toxicity towards microbes. nih.gov |
| Lipid Vesicles/Liposomes | Binary lipid mixtures | Reveals that lipid net charge is not the sole determinant of interaction; packing density and lipid shape are also crucial. researchgate.net |
Detergent Micelles for Structural Elucidation
The three-dimensional structure of LL-37 is crucial to its function, and detergent micelles provide a membrane-mimicking environment essential for its structural determination, primarily through Nuclear Magnetic Resonance (NMR) spectroscopy. In aqueous solutions, LL-37 typically exists in a random coil conformation. However, upon interaction with membrane-like environments, such as detergent micelles, it adopts a more defined helical structure, which is believed to be its active conformation.
Different types of detergent micelles have been employed to study the structure of LL-37, with each providing unique insights into the peptide's conformational plasticity.
Sodium Dodecyl Sulfate (SDS) Micelles: Studies using SDS micelles have shown that LL-37 forms a curved, amphipathic helix-bend-helix structure. This motif spans residues 2-31 and is followed by a disordered C-terminal tail. The bend in the helix is located between residues Gly-14 and Glu-16. This structural arrangement is crucial for its interaction with bacterial membranes.
Dodecylphosphocholine (DPC) Micelles: In the presence of DPC micelles, LL-37 also adopts a helix-break-helix conformation. Research has indicated that the N-terminal helical domain is more dynamic, while the C-terminal helix is more structured and protected from the solvent.
Dioctanoylphosphatidylglycerol (D8PG) Micelles: The structure of LL-37 in D8PG micelles is similar to that observed in SDS micelles. This similarity is confirmed by comparable chemical shifts and Nuclear Overhauser effect (NOE) patterns. The interaction with anionic lipid micelles like D8PG is particularly relevant as it mimics the composition of bacterial membranes.
| Detergent Micelle | Observed Structure of LL-37 | Key Findings |
|---|---|---|
| Sodium Dodecyl Sulfate (SDS) | Curved amphipathic helix-bend-helix | Structure spans residues 2-31 with a disordered C-terminal tail. |
| Dodecylphosphocholine (DPC) | Helix-break-helix | N-terminal helix is more dynamic; C-terminal helix is more structured. |
| Dioctanoylphosphatidylglycerol (D8PG) | Similar to structure in SDS micelles | Provides evidence for the association of the amphipathic helix with anionic lipids. |
Ex Vivo Tissue and Organoid Systems
To bridge the gap between in vitro studies and in vivo complexity, ex vivo tissue and organoid systems are increasingly being utilized. These models offer a more physiologically relevant context to study the secretion, activity, and tissue interactions of LL-37.
Human Tissue Explants (e.g., Lung Epithelium) for Secretion and Activity Studies
Human tissue explants, particularly from the lung epithelium, have been instrumental in understanding the role of LL-37 in innate immunity. Research has demonstrated that the precursor to LL-37, hCAP-18, is expressed in the epithelial cells of the human lung. nih.gov Upon stimulation, such as during an infection, this precursor is cleaved to release the active LL-37 peptide onto the airway surface. researchgate.net
Studies using lung tissue explants have shown that secreted LL-37 exhibits broad-spectrum antimicrobial activity against various pathogens found in the respiratory tract. researchgate.net This localized secretion and activity are critical components of the lung's first line of defense against infection. nih.gov
Three-Dimensional (3D) Spheroid Models for Tissue-Like Interactions
Three-dimensional (3D) spheroid models are emerging as powerful tools in research, offering a more accurate representation of the in vivo microenvironment compared to traditional two-dimensional (2D) cell cultures. These models are particularly relevant in cancer research, where they can mimic the complex cell-cell and cell-matrix interactions found in solid tumors.
While the dual role of LL-37 in either promoting or inhibiting tumor growth has been a subject of intense investigation, the use of 3D spheroid models to specifically study the tissue-like interactions of this compound is still a developing area of research. The complexity of the tumor microenvironment, which includes a variety of cell types and extracellular matrix components, can influence the activity of peptides like LL-37. Although the potential for 3D spheroids to provide significant insights into the mechanisms of LL-37 in a tumor-like context is recognized, specific and detailed research findings from such models are currently limited. Future studies utilizing these advanced models are anticipated to shed more light on the nuanced interactions of LL-37 within complex tissue structures.
Advanced Experimental Techniques in Mechanistic Studies
A variety of advanced experimental techniques are employed to dissect the molecular and cellular mechanisms through which LL-37 exerts its effects. These methods provide quantitative and qualitative data on peptide-cell interactions and their functional consequences.
Flow Cytometry for Cellular Interaction and Binding Analysis
Flow cytometry is a powerful technique used to analyze the physical and chemical characteristics of single cells as they pass through a laser beam. In the context of LL-37 research, flow cytometry is frequently used to:
Quantify Binding: By labeling LL-37 with a fluorescent tag, researchers can quantify the binding of the peptide to the surface of different cell types, such as immune cells or cancer cells.
Analyze Cellular Uptake: This technique can differentiate between surface-bound and internalized peptides, providing insights into the mechanisms of LL-37's entry into cells.
Assess Cell Viability and Apoptosis: Flow cytometry can be used in conjunction with specific dyes to determine the effects of LL-37 on cell viability and to quantify the induction of apoptosis (programmed cell death). For example, it has been used to show that LL-37 can selectively permeabilize apoptotic leukocytes. biorxiv.org
| Application | Description | Example Finding |
|---|---|---|
| Binding Analysis | Measures the amount of fluorescently labeled LL-37 bound to cell surfaces. | Demonstrated binding of LL-37 to macrophages and endothelial cells. researchgate.netnih.gov |
| Apoptosis Detection | Uses markers like Annexin V and 7-AAD to identify apoptotic and necrotic cells after LL-37 treatment. | LL-37 was found to have no cytotoxic effect on freshly prepared human neutrophils under certain conditions. biorxiv.org |
| Receptor Expression | Quantifies the expression of cell surface receptors that may interact with LL-37. | LL-37 was shown to cause a significant increase in TLR2 protein level in mast cells. researchgate.net |
Fluorescence-Based Assays for Membrane Permeabilization
A key mechanism of action for LL-37, particularly in its antimicrobial role, is the disruption and permeabilization of cell membranes. Fluorescence-based assays are widely used to study this phenomenon in real-time. These assays typically involve the use of fluorescent dyes that are normally excluded from intact cells.
Mechanism of Action: When LL-37 disrupts the membrane, these dyes can enter the cell and bind to intracellular components, such as nucleic acids, resulting in a significant increase in fluorescence.
Commonly Used Dyes:
Propidium Iodide (PI): A nuclear stain that is impermeant to live cells, making it a common marker for membrane integrity loss.
SYTOX Green: Another high-affinity nucleic acid stain that cannot cross the membrane of live cells.
Carboxyfluorescein (CF): This dye can be encapsulated at high, self-quenching concentrations within lipid vesicles. Peptide-induced membrane leakage leads to dilution and a corresponding increase in fluorescence. frontiersin.org
These assays have been crucial in demonstrating that LL-37 can permeabilize the membranes of bacteria, fungi, and even host cells and their organelles, such as mitochondria, under certain conditions. frontiersin.orgresearchgate.net
Modulation and Modification of Ll 37 Trifluoroacetate in Research
Post-Translational Modifications and Functional Impact
In the physiological environment, the activity of LL-37 is subject to regulation by post-translational modifications (PTMs). These enzymatic alterations can profoundly change the peptide's physicochemical properties and, consequently, its biological functions.
Citrullination by Peptidyl Arginine Deiminases (PADs) and its Effects on Biological Activity
One of the most significant PTMs affecting LL-37 is citrullination, the conversion of positively charged arginine residues to neutral citrulline. This reaction is catalyzed by a family of calcium-dependent enzymes known as Peptidyl Arginine Deiminases (PADs), particularly PAD2 and PAD4, which are often present at sites of inflammation and infection. The five arginine residues within the LL-37 sequence are susceptible to this modification, which leads to a substantial reduction in the peptide's net positive charge.
This change in charge has a dramatic impact on LL-37's biological activities. Research has consistently shown that citrullination abrogates or significantly impairs the antimicrobial properties of LL-37 against a broad spectrum of bacteria, including both Gram-positive and Gram-negative species. The loss of positive charge disrupts the initial electrostatic interactions with negatively charged bacterial membranes, a critical first step in its antimicrobial mechanism. Furthermore, citrullination has been found to abolish the antiviral activity of LL-37. Beyond its direct microbicidal effects, the immunomodulatory functions of LL-37 are also compromised. Citrullinated LL-37 loses its ability to modulate the responses of immune cells to inflammatory stimuli.
| Biological Activity | Effect of Citrullination | References |
|---|---|---|
| Antimicrobial (Bacteria) | Abolished or significantly impaired | |
| Antiviral | Abolished | |
| Immunomodulatory Functions | Compromised or abrogated |
Influence of Citrullination on Lipopolysaccharide (LPS) and DNA Binding
A key function of LL-37 in controlling inflammation is its ability to bind and neutralize lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria and a potent trigger of septic shock. This interaction is heavily dependent on the cationic nature of LL-37, which facilitates its binding to the negatively charged LPS molecule. Citrullination, by neutralizing the arginine residues, markedly decreases the affinity of LL-37 for LPS. As a result, citrullinated LL-37 is at least 40 times less efficient at neutralizing the pro-inflammatory activity of LPS and is unable to prevent LPS from binding to its receptors on immune cells like macrophages.
Similarly, LL-37 is known to bind to self and microbial DNA, forming complexes that can be recognized by intracellular receptors and modulate immune responses. This binding is also mediated by electrostatic interactions between the positively charged peptide and the negatively charged phosphate (B84403) backbone of DNA. Research has demonstrated that the efficiency of LL-37 binding to DNA is inversely proportional to the number of citrullinated residues. Fully citrullinated LL-37 loses its ability to bind DNA, thereby hindering the peptide's capacity to facilitate DNA uptake and subsequent activation of immune cells such as plasmacytoid dendritic cells.
| Biomolecule | Effect of Citrullination on Binding | References |
|---|---|---|
| Lipopolysaccharide (LPS) | Markedly decreased affinity; reduced neutralization | |
| DNA | Abolished or significantly reduced binding |
Truncation and Analogue Design
The limitations of the full-length LL-37 peptide, such as potential cytotoxicity at high concentrations and high production costs, have driven research into the design of shorter fragments and engineered analogues. These efforts aim to identify the minimal functional domains of the peptide and to create new molecules with improved therapeutic profiles.
Development of Shorter Functional Fragments (e.g., LL-17-37, KR-12, FK-16)
Structure-activity relationship studies have revealed that not all 37 amino acids of LL-37 are essential for its antimicrobial activity. In fact, naturally occurring shorter fragments of LL-37 have been identified in human sweat, such as RK-31 and KR-20. This has led to the rational design and synthesis of various truncated forms of the peptide.
Among the most studied fragments are:
KR-12 (residues 18-29): This 12-amino acid peptide is considered one of the smallest fragments of LL-37 that retains antimicrobial activity, particularly against Gram-negative bacteria. It exhibits a selective toxic effect on bacteria while showing reduced toxicity to human cells. KR-12 has been used as a template for developing novel antimicrobial agents.
FK-16 (residues 17-32): This 16-amino acid fragment has demonstrated potent antimicrobial and anti-biofilm activity. It has also been shown to possess anticancer properties, inducing cell death in colon cancer cells with minimal effect on normal cells.
These shorter fragments often exhibit improved properties, such as enhanced penetration of bacterial membranes and reduced cytotoxicity, making them attractive candidates for therapeutic development.
| Fragment Name | Residue Position | Key Research Findings | References |
|---|---|---|---|
| KR-12 | 18-29 | Smallest active fragment with selective toxicity against Gram-negative bacteria. | |
| FK-16 | 17-32 | Potent antimicrobial, anti-biofilm, and anticancer activities. |
Rational Design of Engineered Analogues with Modified Properties (e.g., Lysine (B10760008) vs. Arginine Substitutions, Stability Enhancements)
Beyond simple truncation, the rational design of LL-37 analogues involves specific amino acid substitutions and chemical modifications to enhance desired properties. A key area of investigation is the role of cationic residues, specifically the substitution of arginine with lysine and vice versa. While such swaps may have little effect on the minimum inhibitory concentrations, they can alter bacterial killing kinetics and cytotoxicity. Studies suggest that arginine may be more efficient than lysine in bacterial membrane permeation, highlighting the importance of specific residue placement for optimal activity.
Another critical aspect of analogue design is improving peptide stability. Linear peptides like LL-37 are susceptible to degradation by proteases present in biological fluids. To overcome this, various strategies are employed:
D-amino acid substitution: Incorporating non-natural D-amino acids in place of L-amino acids can render the peptide resistant to proteolysis without necessarily compromising its activity.
Backbone cyclization and dimerization: Linking the N- and C-termini to create a cyclic peptide or creating dimers of peptide fragments can significantly enhance stability against proteases and, in some cases, improve antimicrobial potency.
Terminal modifications: Modifications such as N-terminal acetylation or C-terminal amidation can protect the peptide from exopeptidases.
These engineered analogues represent a promising avenue for developing new anti-infective and immunomodulatory agents with improved efficacy and stability.
Interactions with Other Biomolecules
The biological effects of LL-37 are mediated through its interactions with a diverse array of biomolecules, including components of both microbial and host cells. Its cationic and amphipathic nature allows it to engage with various cellular structures and receptors.
On host cells, LL-37 has been shown to interact with several G-protein coupled receptors (GPCRs) and other cell surface molecules. One of the most well-characterized interactions is with the Formyl Peptide Receptor-Like 1 (FPRL1) , which is expressed on neutrophils, monocytes, and T cells. LL-37 acts as a chemoattractant for these immune cells by binding to and activating FPRL1.
Another important receptor for LL-37 is the P2X7 receptor , an ATP-gated ion channel. The interaction with P2X7 is involved in the internalization of LL-37 by macrophages, a process that can enhance the clearance of intracellular pathogens. Other reported receptors include the epidermal growth factor receptor (EGFR) and the purinergic receptor P2Y11.
Beyond specific receptors, LL-37 interacts with more general components of the cellular environment. It binds to negatively charged lipids in cell membranes, which is fundamental to both its antimicrobial action on bacteria and its effects on host cells. In biological fluids, LL-37 can interact with glycosaminoglycans (GAGs) such as heparin and dermatan sulphate. This binding can inhibit the antibacterial activity of the peptide, suggesting a mechanism of regulation in tissues. Intracellularly, LL-37 has been shown to interact with the globular C1q receptor (p33), which may play a role in protecting host cells from LL-37-induced cytotoxicity.
| Interacting Biomolecule | Type of Molecule | Nature of Interaction/Effect | References |
|---|---|---|---|
| Formyl Peptide Receptor-Like 1 (FPRL1) | G-Protein Coupled Receptor | Chemoattraction of immune cells (neutrophils, monocytes, T cells). | |
| P2X7 Receptor | Ion Channel | Mediates internalization into macrophages, enhancing intracellular pathogen clearance. | |
| Lipids (e.g., Phosphatidylglycerol) | Lipid | Electrostatic and hydrophobic interactions leading to membrane disruption. | |
| Glycosaminoglycans (e.g., Heparin) | Polysaccharide | Binding inhibits antibacterial activity. | |
| Globular C1q Receptor (p33) | Protein | Intracellular binding may protect host cells from cytotoxicity. |
Synergistic Effects with Endogenous Antimicrobial Proteins (e.g., Lactoferrin, Lysozyme)
The interplay between LL-37 and other antimicrobial proteins of the innate immune system, such as lactoferrin and lysozyme (B549824), is a key area of investigation. While direct synergistic antimicrobial studies are limited, research indicates a complex and cooperative relationship in modulating immune responses.
Lactoferrin (LTF) and LL-37 have been shown to collaboratively trigger responses from immune cells. nih.gov Studies on blood-derived CD14+ monocytes revealed that both LL-37 and lactoferrin can independently induce the significant release of Tumor Necrosis Factor-alpha (TNF-α), nucleosomes, and the formation of monocyte extracellular traps (ETs). nih.govnih.gov This coordinated action suggests a shared role in activating monocytes during inflammation and infection, contributing to the host's defense mechanisms. nih.gov The formation of extracellular traps by monocytes, triggered by these peptides, is a mechanism to contain and kill pathogens. nih.gov
Similarly, while saliva contains a host of antimicrobial components including LL-37, lactoferrin, and lysozyme, their collective action is part of a broader, multi-pronged defense against pathogens in the oral cavity. nih.gov While some studies have demonstrated synergistic antimicrobial effects between lactoferrin and lysozyme against various bacteria, the direct synergistic interaction of this pair with LL-37 is an area requiring more specific investigation. nih.govnih.gov
| Endogenous Protein | Observed Interaction with LL-37 | Cell Type | Key Findings | References |
|---|---|---|---|---|
| Lactoferrin | Co-activation of immune response | CD14+ Monocytes | Both peptides trigger the release of TNF-α, nucleosomes, and extracellular traps (ETs), indicating a cooperative role in monocyte activation. | nih.gov, nih.gov |
| Lysozyme | Co-localization in biological fluids | - | Present alongside LL-37 and Lactoferrin in saliva as part of the innate immune barrier, but direct synergistic studies with LL-37 are not detailed. | nih.gov |
Direct Binding to Lipopolysaccharides (LPS) and Subsequent Neutralization
A critical function of LL-37 is its ability to directly bind and neutralize lipopolysaccharides (LPS), the major component of the outer membrane of Gram-negative bacteria. nih.govresearchgate.netbiotechpeptides.com This anti-endotoxin activity is crucial for protecting the host against the detrimental inflammatory responses that lead to septic shock. researchgate.net
The neutralization mechanism is multifaceted. LL-37, a cationic peptide, electrostatically interacts with the negatively charged LPS molecule. biotechpeptides.com This binding can occur with high affinity and a stoichiometry of approximately 1:1. nih.gov Research has elucidated several ways LL-37 detoxifies LPS:
Direct Sequestration : LL-37 binds directly to LPS, preventing it from interacting with LPS-binding protein (LBP) and its primary receptor, CD14, on immune cells. nih.govplos.orgoup.comsemanticscholar.org
Receptor Interference : Evidence suggests LL-37 can also bind directly to CD14, near the LPS binding site, further inhibiting the LPS-receptor interaction. nih.govplos.orgsemanticscholar.org
Disruption of Aggregates : LL-37 can dissociate LPS oligomers, which is a necessary step for LPS to bind to LBP or CD14. nih.gov
This potent neutralizing activity has been demonstrated across various cell types. LL-37 significantly inhibits LPS-induced pro-inflammatory cytokine production (e.g., IL-8) in monocytes and suppresses LPS-induced apoptosis in endothelial cells. nih.govoup.complos.org Studies have shown that the continuous presence of extracellular LL-37 is necessary for this anti-endotoxin effect, as its removal before LPS stimulation abolishes the inhibitory effects. nih.govplos.org
| Research Finding | Experimental Model | Mechanism | Outcome | References |
|---|---|---|---|---|
| Inhibition of LPS-induced IL-8 production | THP-1 human monocytic cells | Extracellular neutralization of LPS | Significant reduction in pro-inflammatory cytokine release. | nih.gov, plos.org |
| Suppression of LPS-induced apoptosis | Human microvascular endothelial cells (HMVEC-LBls) | Inhibition of LPS binding to the cell surface (CD14/TLR4) | Prevention of endothelial cell death. | oup.com |
| Inhibition of LPS/ATP-induced pyroptosis | J774 macrophage-like cells | Dual mechanism: Neutralizes LPS action and inhibits P2X7 receptor response to ATP. | Suppression of inflammatory cell death. | plos.org, semanticscholar.org |
| Inhibition of LPS binding to cells | J774 cells; HMVEC-LBls | Direct binding to LPS, preventing its association with cell surface receptors. | Dose-dependent reduction of LPS binding to macrophages and endothelial cells. | plos.org, oup.com, semanticscholar.org |
Interaction with Nucleic Acids (e.g., DNA) and Glycosaminoglycans (GAGs)
LL-37's cationic nature facilitates its interaction with polyanionic molecules like nucleic acids and glycosaminoglycans (GAGs). These interactions significantly modulate its biological functions, with both beneficial and potentially detrimental outcomes.
Interaction with Nucleic Acids: LL-37 has a strong affinity for nucleic acids such as DNA. stanford.edu It binds to the negatively charged phosphate backbone of DNA, leading to the formation of condensed, complex structures. stanford.edunih.gov These LL-37/nucleic acid complexes can have profound immunological consequences. They are recognized as immunostimulatory, capable of triggering Toll-like receptors (TLRs) and impacting the innate immune response. stanford.edunih.gov For instance, LL-37 can form a complex with self-DNA, converting it into a trigger for IFN production via TLR9, a mechanism implicated in autoimmune conditions like psoriasis. stanford.edu Furthermore, LL-37 can protect DNA from nuclease degradation and facilitate the entry of extracellular DNA into mammalian cells, a property that has been explored for gene delivery. mdpi.comresearchgate.netnih.gov
Interaction with Glycosaminoglycans (GAGs): In various biological fluids, such as those found in the lungs of cystic fibrosis (CF) patients, LL-37 interacts with GAGs like heparin and dermatan sulphate. plos.orgoup.comnih.gov This binding has a significant inhibitory effect on the peptide's primary functions. The formation of LL-37-GAG complexes sequesters the peptide, blocking its antimicrobial activity. oup.comnih.govnih.gov This interaction also abrogates the ability of LL-37 to neutralize LPS. plos.org In the context of CF, while this binding protects LL-37 from proteolytic degradation, it simultaneously inactivates its crucial host defense capabilities. nih.gov Research has shown that disrupting these complexes, for instance by digesting the GAGs or using hypertonic saline to increase sodium concentrations, can liberate LL-37 and restore its antimicrobial properties. nih.gov
| Interacting Molecule | Nature of Interaction | Functional Consequence | Physiological/Pathological Relevance | References |
|---|---|---|---|---|
| DNA | Electrostatic binding and complex formation | - Immunostimulation via TLRs
| - Can drive autoimmune responses (e.g., psoriasis)
| nih.gov, stanford.edu, mdpi.com |
| Glycosaminoglycans (GAGs) | Binding and sequestration | - Inhibition of antimicrobial activity
| - Contributes to reduced innate immunity in GAG-rich environments (e.g., cystic fibrosis lung fluid) | plos.org, oup.com, nih.gov, nih.gov |
Q & A
Q. Basic
- Solubilization : Dissolve in sterile water, PBS (pH 7.2), or 0.02N HCl to a stock concentration of 1 mg/mL. Heat to 37°C and sonicate to ensure full dissolution .
- Storage : Aliquot and store at -80°C for long-term stability (6 months) or -20°C for short-term use (1 month). Avoid repeated freeze-thaw cycles to prevent aggregation .
- Purity : Verify purity (>95%) via HPLC or mass spectrometry, as impurities can alter bioactivity .
What methodological considerations are critical when designing studies to evaluate this compound's interaction with bacterial membranes?
Q. Advanced
- Membrane models : Use Langmuir monolayer techniques with bacterial phospholipids (e.g., Legionella gormanii PL mixtures) to simulate membrane interactions. Apply LL-37 at 0.08 µg/mL in the subphase and monitor surface pressure (π)-area (A) isotherms .
- Concentration gradients : Test LL-37 at 1–40 µM to assess dose-dependent membrane disruption and correlate with cytotoxicity assays (e.g., ATPase inhibition in M. tuberculosis-infected cells) .
- Controls : Include scrambled peptides and untreated phospholipid monolayers to distinguish sequence-specific effects .
How do modifications like truncation or scrambling of LL-37 sequences influence experimental outcomes, and how should controls be designed?
Q. Advanced
- Truncated variants : Shorter peptides (e.g., FK-13, residues 17–29) retain antimicrobial activity but reduce cytotoxicity. For example, FK-13 (CAS 717919-68-1) kills microbes at lower concentrations (MIC ~6.25 µg/mL) with minimal mammalian cell damage .
- Scrambled controls : LL-37 scrambled acetate (GC39812) retains physicochemical properties but lacks bioactivity, making it ideal for verifying sequence-specific effects .
- Validation : Compare full-length LL-37 with truncated/scrambled versions in parallel assays (e.g., calcium mobilization in HEK293-FPRL1 cells) .
Which in vitro and in vivo models are commonly used to assess the immunomodulatory effects of this compound?
Q. Basic
- In vitro :
- In vivo :
What strategies can mitigate the confounding effects of trifluoroacetate (TFA) counterions in LL-37 bioactivity assays?
Q. Advanced
- Alternative salt forms : Use acetate (HAc) or hydrochloride (HCl) salts to avoid TFA-induced cytotoxicity, which can occur at concentrations >0.1% .
- Dialysis : Dialyze LL-37 solutions against PBS (pH 7.4) to remove excess TFA prior to cell-based assays .
- Control experiments : Compare TFA-containing and TFA-free LL-37 batches in parallel to isolate peptide-specific effects .
How do researchers reconcile discrepancies in this compound's reported molecular weights and purity across different sources?
Q. Advanced
- Molecular weight variations : Differences arise from salt forms (e.g., trifluoroacetate vs. amide) and synthesis methods. For example, LL-37 amide (CAS 597562-32-8) has a molecular weight of 4492.34 Da due to a C-terminal amidation .
- Purity assessment : Use orthogonal methods like reverse-phase HPLC (≥95% purity) and MALDI-TOF mass spectrometry to verify batch consistency .
- Documentation : Request Certificates of Analysis (COA) from suppliers to confirm salt form, purity, and storage history .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
